molecular formula C11H15N3O B2918150 N-(Cyclopropylmethyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415534-73-3

N-(Cyclopropylmethyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2918150
CAS No.: 2415534-73-3
M. Wt: 205.261
InChI Key: JHQSFXNCYQLNHO-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-5,6-dimethylpyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with cyclopropylmethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and advanced monitoring techniques ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

N-(Cyclopropylmethyl)-5,6-dimethylpyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropylmethylmorphine: A derivative of morphine with similar structural features.

    N-Cyclopropylmethyl-oxymorphone: An opioid antagonist used in the treatment of opioid overdose.

    N-Cyclopropylmethyl-quinazoline: A compound with potential anticancer properties.

Uniqueness

N-(Cyclopropylmethyl)-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific structural features, including the cyclopropylmethyl group and the pyrimidine ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-(cyclopropylmethyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-7-8(2)13-6-14-10(7)11(15)12-5-9-3-4-9/h6,9H,3-5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQSFXNCYQLNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NCC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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